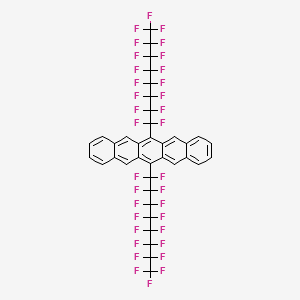
6,13-Bis(heptadecafluorooctyl)pentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Bis(heptadecafluorooctyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of heptadecafluorooctyl groups at the 6 and 13 positions enhances the compound’s solubility and stability, making it suitable for various advanced applications, particularly in organic thin-film transistors (OTFTs) and other electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(heptadecafluorooctyl)pentacene typically involves the functionalization of pentacene at the 6 and 13 positions. This can be achieved through a series of reactions, including halogenation, followed by nucleophilic substitution with heptadecafluorooctyl groups. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6,13-Bis(heptadecafluorooctyl)pentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound back to its hydrocarbon form.
Substitution: The heptadecafluorooctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentacenequinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties for specific applications .
Wissenschaftliche Forschungsanwendungen
6,13-Bis(heptadecafluorooctyl)pentacene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Wirkmechanismus
The mechanism by which 6,13-Bis(heptadecafluorooctyl)pentacene exerts its effects is primarily through its electronic properties. The heptadecafluorooctyl groups enhance the compound’s solubility and stability, allowing it to form well-ordered thin films. These films exhibit high charge carrier mobility, making them suitable for use in electronic devices. The molecular targets and pathways involved include interactions with the gate dielectric and semiconductor interfaces in OTFTs, leading to efficient charge transport .
Vergleich Mit ähnlichen Verbindungen
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene): Known for its high solubility and stability, widely used in OTFTs.
6,13-Bis(arylalkynyl)pentacenes: These derivatives also exhibit enhanced solubility and stability, with applications in organic electronics.
Uniqueness: 6,13-Bis(heptadecafluorooctyl)pentacene stands out due to the presence of heptadecafluorooctyl groups, which provide superior solubility and stability compared to other derivatives. This makes it particularly suitable for applications requiring high-performance organic semiconductors .
Eigenschaften
CAS-Nummer |
876517-48-5 |
|---|---|
Molekularformel |
C38H12F34 |
Molekulargewicht |
1114.4 g/mol |
IUPAC-Name |
6,13-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)pentacene |
InChI |
InChI=1S/C38H12F34/c39-23(40,25(43,44)27(47,48)29(51,52)31(55,56)33(59,60)35(63,64)37(67,68)69)21-17-9-13-5-1-2-6-14(13)10-18(17)22(20-12-16-8-4-3-7-15(16)11-19(20)21)24(41,42)26(45,46)28(49,50)30(53,54)32(57,58)34(61,62)36(65,66)38(70,71)72/h1-12H |
InChI-Schlüssel |
YGVIQVBVNUVZBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


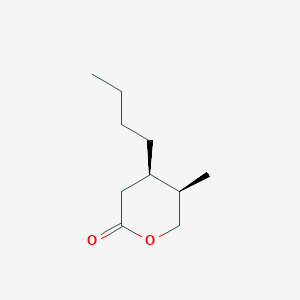
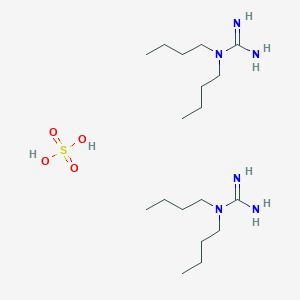

![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)

![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
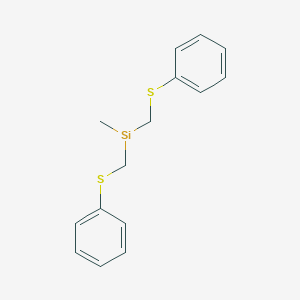
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
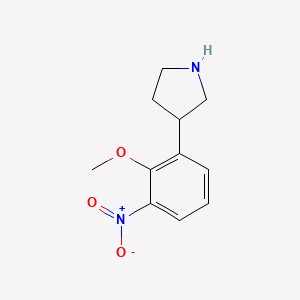
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
